N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFFQONLAGMUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as 2-furylmethanol.
Alkylation: The furan ring is then alkylated using propan-2-yl halides under basic conditions.
Amidation: The alkylated furan derivative is reacted with 4-phenylbutanoyl chloride in the presence of a base to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Backbone and Chain Length
- Butanamide vs. Propanamide : The target compound’s butanamide backbone (four carbons) may confer higher lipophilicity compared to shorter propanamide chains (three carbons), as seen in (±)-2-(2-fluoro-biphenyl)-N-(1-phenylpropan-2-yl)propanamide . Increased chain length could enhance membrane permeability but reduce solubility.
- Benzamide vs.
Nitrogen Substituent Variations
- Furan vs. Phenyl Groups : The target compound’s 1-(furan-2-yl)propan-2-yl substituent introduces an oxygen-containing heterocycle, which may engage in hydrogen bonding or π-π stacking. In contrast, (±)-2-(2-fluoro-biphenyl)-propanamide () uses a 1-phenylpropan-2-yl group, prioritizing hydrophobic and aromatic interactions .
- Stereochemistry : highlights stereospecific benzamide derivatives with (2S)-configured hydroxy-phenylpropan-2-yl groups, which could influence binding affinity in chiral environments—a feature absent in the achiral target compound .
Aromatic Group Modifications
- Phenyl vs. Biphenyl Systems: The target’s single phenyl group contrasts with the 2-fluoro-biphenyl moiety in ’s compound.
- Alkoxy Substituents : compounds feature 4-methoxy, ethoxy, or propoxy groups on the phenyl ring. These electron-donating substituents may increase solubility compared to the target’s unsubstituted phenyl group but reduce metabolic stability due to ether cleavage pathways .
Functional Group Diversity
- Amide vs. Sulfonamide: W-15 () utilizes a sulfonamide backbone, which is more acidic and polar than the target’s amide group.
- Heterocyclic vs. Halogenated Groups : The furan ring in the target compound provides a distinct electronic profile compared to halogenated aromatics (e.g., W-15’s 4-chlorophenyl group). Halogens like chlorine may enhance binding via hydrophobic and van der Waals interactions but pose toxicity risks .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, which is known for its diverse biological properties, and a butanamide moiety that may enhance its pharmacological profile. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Activity : There is ongoing research into the compound's potential as an anticancer agent, particularly in inhibiting tumor growth and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological macromolecules, including:
-
Enzymes : The compound may inhibit enzymes critical for disease progression, thereby exerting therapeutic effects.
Enzyme Target Potential Effect Tyrosinase Inhibition of melanin synthesis Kinases Modulation of signaling pathways
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Effects
In another investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenybutanamide | Furan and thiophene rings | Antimicrobial and anticancer |
| N-Methyl(5-(pyridin-3-yl)furan-2-y)methanamine | Furan and pyridine rings | Antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
